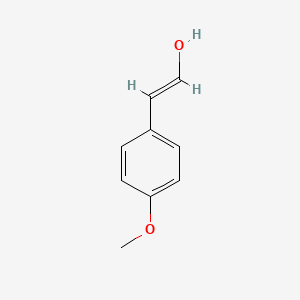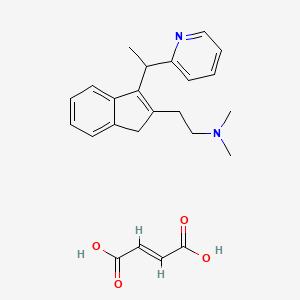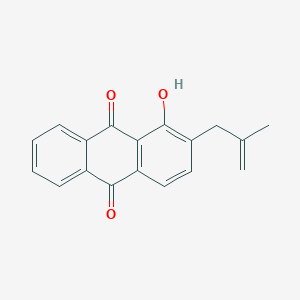
1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound features a hydroxy group at position 1 and a 2-methylallyl group at position 2 on the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied for their potential in medicinal chemistry, particularly for their anticancer, antimicrobial, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of anthraquinone with 2-methylallyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of anthraquinone derivatives with additional carbonyl groups.
Reduction: Formation of anthrahydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with different functional groups.
Applications De Recherche Scientifique
1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex anthraquinone derivatives.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In cancer cells, it may inhibit key enzymes involved in cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS). The compound’s hydroxy and carbonyl groups play a crucial role in its biological activity by facilitating interactions with cellular proteins and DNA .
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-methyl-anthraquinone: Similar structure but lacks the 2-methylallyl group.
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione: Another anthraquinone derivative with different substituents.
Uniqueness: 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione is unique due to the presence of the 2-methylallyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
84736-03-8 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
1-hydroxy-2-(2-methylprop-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14O3/c1-10(2)9-11-7-8-14-15(16(11)19)18(21)13-6-4-3-5-12(13)17(14)20/h3-8,19H,1,9H2,2H3 |
Clé InChI |
IFUVFILINVIGAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
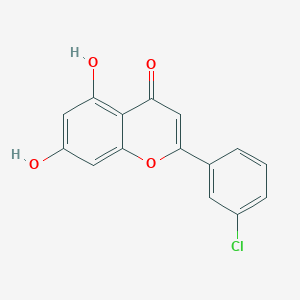
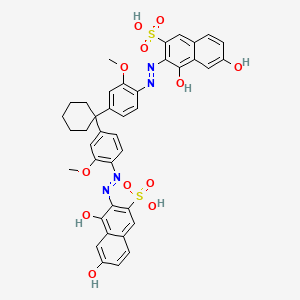



![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)

